molecular formula C13H24N2 B1197716 1-Decyl-1H-imidazole CAS No. 33529-02-1

1-Decyl-1H-imidazole

Cat. No.: B1197716
CAS No.: 33529-02-1
M. Wt: 208.34 g/mol
InChI Key: PEPIOVUNFZBCIB-UHFFFAOYSA-N
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Description

1-Decyl-1H-imidazole is a chemical compound belonging to the imidazole family, characterized by a decyl group attached to the nitrogen atom of the imidazole ring. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its amphoteric nature, meaning it can act as both an acid and a base. It is widely used in various fields due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-Decyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives, including this compound, are known to act as inhibitors of certain enzymes, such as acetylcholinesterase . This interaction can lead to the inhibition of enzyme activity, affecting the biochemical pathways in which these enzymes are involved. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been reported to exhibit antimicrobial activity, which can affect the growth and survival of bacterial and fungal cells . Furthermore, this compound may impact cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and resulting in increased levels of this neurotransmitter . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can exhibit varying degrees of stability under different conditions, which can affect their biological activity . Long-term exposure to this compound may lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity, while at high doses, it may cause toxic or adverse effects . Studies have reported threshold effects, where the biological activity of this compound changes significantly at certain dosage levels . High doses of the compound may lead to toxicity, affecting the health and survival of the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, this compound can bind to proteins in the blood, influencing its distribution to different tissues and organs .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with decyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Imidazole and decyl bromide or decyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The imidazole is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. The decyl halide is then added dropwise, and the mixture is stirred at elevated temperatures (typically 80-100°C) for several hours until the reaction is complete.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Decyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antifungal agent.

    Industry: It is used in the formulation of ionic liquids, which are employed as solvents and catalysts in various industrial processes.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: Similar structure but with a methyl group instead of a decyl group. It is less lipophilic and has different solubility properties.

    1-Butyl-1H-imidazole: Contains a butyl group, making it less hydrophobic compared to 1-decyl-1H-imidazole.

    1-Octyl-1H-imidazole: Has an octyl group, providing intermediate lipophilicity between methyl and decyl derivatives.

Uniqueness: this compound stands out due to its long decyl chain, which significantly enhances its hydrophobicity and membrane-disrupting capabilities. This makes it particularly effective in applications requiring strong lipophilic interactions, such as in antimicrobial formulations and as a component in ionic liquids.

Properties

IUPAC Name

1-decylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPIOVUNFZBCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187176
Record name N-Decylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33529-02-1
Record name 1-Decylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33529-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Decylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Decylimidazole
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Record name 1-decyl-1H-imidazole
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Synthesis routes and methods

Procedure details

104 parts of 1-decylimidazole and 100 parts of copper(II) acetate monohydrate are intimately mixed at 140° C. After cooling, there is obtained 195 parts of a pale blue, pasty mass of a complex of 1-decylimidazole and copper acetate (active ingredient 66).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1-decylimidazole highlighted in the research?

A1: The research primarily focuses on 1-decylimidazole's role as a carrier molecule in polymer inclusion membranes (PIMs) for the selective separation and extraction of heavy metal ions from aqueous solutions. [, , ] This has potential applications in wastewater treatment and metal recovery. []

Q2: How does the structure of 1-decylimidazole contribute to its ability to bind and transport metal ions?

A2: 1-Decylimidazole possesses an imidazole ring with a nitrogen atom that can donate electrons to form coordination complexes with metal ions. [, ] The long alkyl chain (decyl) enhances its hydrophobic character, facilitating its incorporation into the polymer membrane and influencing the transport properties. []

Q3: Which metal ions have been shown to interact with 1-decylimidazole, and what factors influence the selectivity of this interaction?

A3: Studies have demonstrated the interaction of 1-decylimidazole with various heavy metal ions, including zinc(II), cobalt(II), nickel(II), cadmium(II), and lead(II). [, , ] The selectivity of metal ion extraction is influenced by factors such as:

  • The concentration of chloride anions in the solution. [] For instance, zinc(II) extraction is most efficient at a chloride concentration of 2M. []
  • The specific alkyl substituent on the imidazole ring. Different alkyl chains affect the hydrophobicity of the carrier and the initial flux of metal ion transport. []
  • The stability constants of the metal-1-decylimidazole complexes. These constants vary for different metals, influencing the extraction preference. []

Q4: Has the performance of 1-decylimidazole in PIMs been characterized using any imaging techniques?

A4: Yes, Atomic Force Microscopy (AFM) has been utilized to characterize the surface morphology and properties of PIMs incorporating 1-decylimidazole. [, ] This provides insights into the membrane structure and its influence on metal ion transport.

Q5: Beyond metal extraction, are there other applications of 1-decylimidazole mentioned in the research?

A5: Yes, one study investigated the potential of 1-decylimidazole as an inhibitor of a specific enzyme in rat liver microsomes. [] This enzyme, responsible for converting fluorenone oxime to phenanthridinone, was found to be competitively inhibited by 1-decylimidazole. []

Q6: Is there any information available about the stability of 1-decylimidazole in the context of its applications?

A6: While the provided research doesn't delve deep into the stability of 1-decylimidazole itself, one study does examine the thermal stability of PIMs doped with 1-decylimidazole. [] This is important for understanding the membrane's performance under different operating conditions.

Q7: What are the potential environmental benefits and concerns associated with using 1-decylimidazole for metal extraction?

A7: The use of 1-decylimidazole in PIMs for metal extraction offers potential environmental benefits by enabling:

  • Recovery and reuse of valuable metals from industrial waste streams, reducing the need for mining. []
  • Removal of toxic heavy metals from wastewater, minimizing their release into the environment. []

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